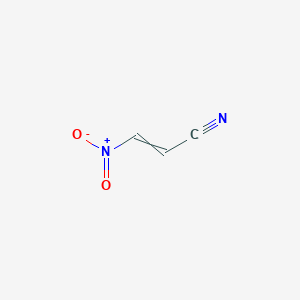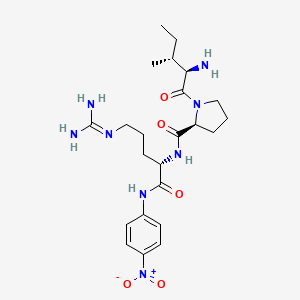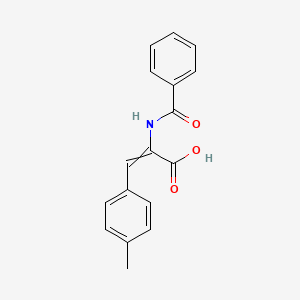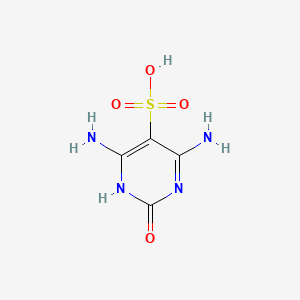![molecular formula C19H15NO2S B14453359 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one CAS No. 78490-00-3](/img/structure/B14453359.png)
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazine derivatives, exhibits significant biological and optoelectronic properties .
Métodos De Preparación
The synthesis of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves several steps. One common method is the reaction of diaza-5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by a Pd/t-BuXPhos/K3PO4 system . This reaction yields ether derivatives in good quantities. The structures of the synthesized compounds are confirmed using UV-visible, FTIR, and 1H NMR data .
Análisis De Reacciones Químicas
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it exhibits antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . It is also used in chemotherapy, with actinomycin D, a compound containing a phenoxazine moiety, functioning as both an antibiotic and anticancer agent .
Mecanismo De Acción
The mechanism of action of 6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions result in its multi-target inhibitory effects, making it useful in cases of multi-drug resistance .
Comparación Con Compuestos Similares
6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one is unique compared to other phenoxazine derivatives due to its specific structural modifications. Similar compounds include phenothiazines and other phenoxazine derivatives, which also have applications in medicine and material sciences . the specific isopropyl sulfanyl group in this compound provides it with distinct properties and applications .
Propiedades
Número CAS |
78490-00-3 |
|---|---|
Fórmula molecular |
C19H15NO2S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6-propan-2-ylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15NO2S/c1-11(2)23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-11H,1-2H3 |
Clave InChI |
NMPBWROURAMROW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


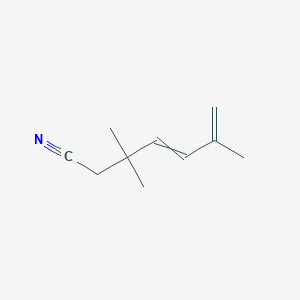
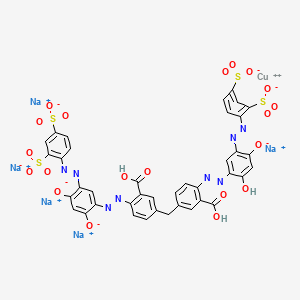

![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
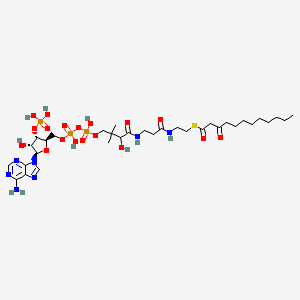


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
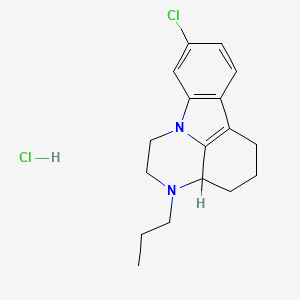
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
